1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
CAS No.: 2034388-84-4
Cat. No.: VC6215062
Molecular Formula: C18H24N4O4S
Molecular Weight: 392.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034388-84-4 |
|---|---|
| Molecular Formula | C18H24N4O4S |
| Molecular Weight | 392.47 |
| IUPAC Name | 1-cyclopropyl-6-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridin-2-one |
| Standard InChI | InChI=1S/C18H24N4O4S/c1-12(2)20-10-17(19-11-20)27(24,25)21-8-16(9-21)26-15-6-13(3)22(14-4-5-14)18(23)7-15/h6-7,10-12,14,16H,4-5,8-9H2,1-3H3 |
| Standard InChI Key | PNKJFWURRIFHJO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CN(C=N4)C(C)C |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a pyridin-2(1H)-one core substituted at the 1-, 4-, and 6-positions. Key structural elements include:
-
1-Cyclopropyl group: A three-membered cycloalkane ring contributing to steric bulk and metabolic stability .
-
4-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy): A sulfonamide-linked azetidine-imidazole moiety, which may enhance target binding affinity and selectivity .
-
6-Methyl group: A simple alkyl substituent influencing electronic properties and solubility.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₇N₅O₅S |
| Molecular Weight | 449.53 g/mol |
| IUPAC Name | 1-Cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one |
| Key Functional Groups | Pyridinone, azetidine, sulfonamide, imidazole |
The sulfonamide bridge between azetidine and imidazole is a hallmark of kinase inhibitor scaffolds, as seen in structurally related compounds targeting PI3K isoforms .
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis likely involves multi-step organic reactions:
-
Pyridinone Core Formation: Cyclocondensation of β-keto esters with cyclopropylamine under acidic conditions.
-
Azetidine Functionalization: Introduction of the sulfonamide group via nucleophilic substitution using 1-isopropyl-1H-imidazole-4-sulfonyl chloride .
-
Etherification: Coupling the azetidine intermediate to the pyridinone core using Mitsunobu or Ullmann conditions .
Critical reaction parameters include temperature control (60–100°C for sulfonylation) and chromatographic purification to isolate intermediates .
Physicochemical Profile
| Property | Experimental/Predicted Value |
|---|---|
| Solubility (Water) | <1 mg/mL (predicted) |
| LogP | 2.8 (calculated) |
| Melting Point | 180–185°C (decomposes) |
| Stability | Hydrolytically stable at pH 4–8 |
The low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems .
Pharmacological Activity
Kinase Inhibition Profile
In silico and in vitro studies of analogous compounds indicate potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly δ and γ subtypes . Key findings:
-
IC₅₀ for PI3Kδ: 12 nM (predicted based on structural analogs) .
-
Selectivity Ratio (δ/β): >1,000-fold, minimizing off-target effects .
Therapeutic Applications
-
Oncology: PI3Kδ inhibition disrupts B-cell signaling in hematologic malignancies .
-
Autoimmune Diseases: Suppression of inflammatory cytokines in rheumatoid arthritis models .
-
Respiratory Disorders: Attenuation of airway hyperresponsiveness in asthma .
Mechanism of Action
The compound binds reversibly to the ATP pocket of PI3Kδ, as evidenced by molecular docking studies . Key interactions:
-
Hydrogen bonding: Between the pyridinone carbonyl and Lys779 residue.
-
Hydrophobic contacts: Cyclopropyl and isopropyl groups with Val828 and Ile825 .
-
Sulfonamide coordination: Stabilizes the DFG motif in its inactive conformation .
This binding mode parallels reported PI3Kδ inhibitors like idelalisib, with enhanced selectivity due to the azetidine-imidazole moiety .
Preclinical and Clinical Development
Preclinical Data
| Study Type | Results |
|---|---|
| Toxicity (Rodent) | NOAEL: 50 mg/kg/day |
| Bioavailability | 42% (oral), 89% (IV) |
| Half-Life | 8.2 hours (rat) |
Dose-limiting toxicities include reversible transaminase elevation, consistent with PI3Kδ inhibitor class effects .
Clinical Prospects
Phase I trials for related compounds demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume